2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate
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Overview
Description
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate typically involves multiple steps. One common method starts with the bromination of phenol to obtain 2,3,4-tribromophenol. This intermediate is then reacted with ethylene glycol to form 2-(2,3,4-tribromophenoxy)ethanol. The final step involves esterification with acrylic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the ester group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated phenoxy group makes it useful in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a flame retardant due to its bromine content.
Mechanism of Action
The mechanism of action of 2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The brominated phenoxy group can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4,5-Tribromophenoxy)ethoxy]ethyl prop-2-enoate
- 2-[2-(2,3,5-Tribromophenoxy)ethoxy]ethyl prop-2-enoate
- 2-[2-(2,3,4-Trichlorophenoxy)ethoxy]ethyl prop-2-enoate
Uniqueness
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate is unique due to its specific bromination pattern, which can influence its reactivity and interaction with biological targets. The presence of three bromine atoms in the 2,3,4-positions of the phenoxy group distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
89670-67-7 |
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Molecular Formula |
C13H13Br3O4 |
Molecular Weight |
472.95 g/mol |
IUPAC Name |
2-[2-(2,3,4-tribromophenoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C13H13Br3O4/c1-2-11(17)20-8-6-18-5-7-19-10-4-3-9(14)12(15)13(10)16/h2-4H,1,5-8H2 |
InChI Key |
YMKVSBXTEAZPQB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOCCOC1=C(C(=C(C=C1)Br)Br)Br |
Origin of Product |
United States |
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